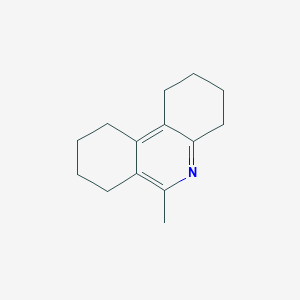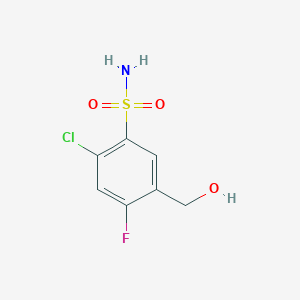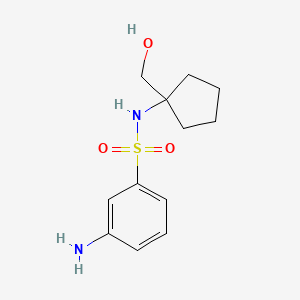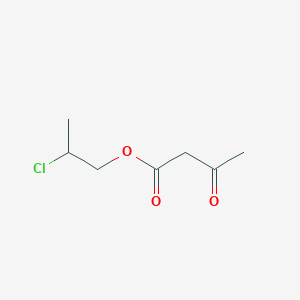![molecular formula C16H31N3O2 B8607509 N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide CAS No. 68497-65-4](/img/structure/B8607509.png)
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Bis(2-methylpropyl)amino Group: This step involves the reaction of the intermediate with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-[bis(pyridin-2-ylmethyl)amino]ethyl]acetamide
- N-[2-[bis(2-methylpropyl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Uniqueness
N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide is unique due to its specific structural features, such as the presence of the pyrrolidinone ring and the bis(2-methylpropyl)amino group
Propriétés
Numéro CAS |
68497-65-4 |
|---|---|
Formule moléculaire |
C16H31N3O2 |
Poids moléculaire |
297.44 g/mol |
Nom IUPAC |
N-[2-[bis(2-methylpropyl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C16H31N3O2/c1-13(2)10-18(11-14(3)4)9-7-17-15(20)12-19-8-5-6-16(19)21/h13-14H,5-12H2,1-4H3,(H,17,20) |
Clé InChI |
BDXBVRVWHFAHHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCNC(=O)CN1CCCC1=O)CC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
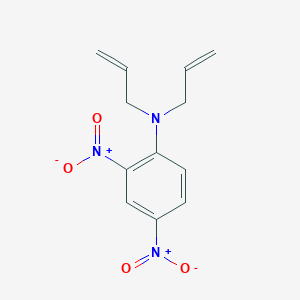
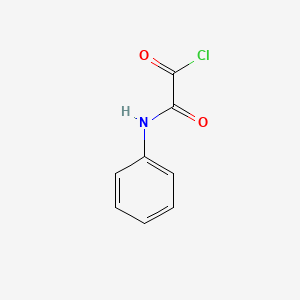
![Ethyl 3-amino-4-[(trans-4-hydroxycyclohexyl)amino]benzoate](/img/structure/B8607457.png)
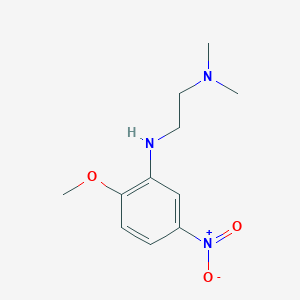
![4-N-(2-methoxyphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8607470.png)

![2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one](/img/structure/B8607485.png)
